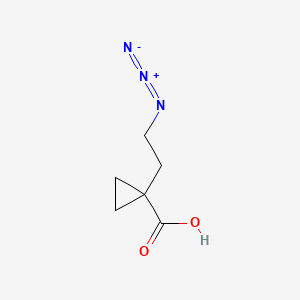
1-(2-Azidoethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azidoethyl)cyclopropane-1-carboxylic acid is a unique organic compound characterized by the presence of a cyclopropane ring and an azidoethyl group
Preparation Methods
The synthesis of 1-(2-Azidoethyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced catalytic systems and controlled environments.
Chemical Reactions Analysis
1-(2-Azidoethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the azido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents for substitutions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Azidoethyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Azidoethyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
1-(2-Azidoethyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane-containing compounds such as 1-aminocyclopropane-1-carboxylic acid and cyclopropanecarboxylic acid. . Similar compounds include:
1-aminocyclopropane-1-carboxylic acid: Known for its role as a precursor in ethylene biosynthesis in plants.
Cyclopropanecarboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Biological Activity
1-(2-Azidoethyl)cyclopropane-1-carboxylic acid is a compound of significant interest in the fields of medicinal chemistry and biochemical research. Its unique structure, featuring a cyclopropane ring and an azido group, suggests potential applications in various biological contexts, including as a reactive intermediate in drug discovery and as a tool for studying biological processes.
The molecular formula of this compound is C5H7N3O2. The compound's structural characteristics contribute to its reactivity, particularly its azido group, which can participate in click chemistry reactions.
Synthesis
The synthesis of this compound can be achieved through several methods. A common route involves the conversion of cyclopropane to azidocyclopropane, followed by the attachment of an ethyl chain and subsequent functionalization to yield the final product. This synthetic pathway is crucial for producing the compound in high yields and purity for biological studies.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of cyclopropane derivatives. Compounds similar to this compound have shown efficacy against various microbial strains, suggesting that this class of compounds may possess inherent bioactivity that warrants further investigation .
Plant Growth Regulation
Research indicates that cyclopropane carboxylic acids can influence plant growth and development. For instance, compounds structurally related to this compound have been studied for their role in modulating ethylene biosynthesis, which is critical for processes such as fruit ripening and stress responses in plants. The ability to enhance plant resilience against pathogens through chemical application has been documented, indicating potential agricultural applications .
Comparative Analysis of Biological Activity
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluating various cyclopropane derivatives demonstrated that certain compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes, highlighting the potential of this compound as a lead compound for antibiotic development.
Case Study 2: Plant Stress Tolerance
In agricultural research, the application of 1-amino-cyclopropane-1-carboxylic acid (ACCA), a related compound, was shown to improve maize resilience against environmental stressors. By modulating ethylene levels, ACCA enhanced root development and pathogen resistance, suggesting that similar compounds could be utilized to promote sustainable agricultural practices .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1-(2-azidoethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c7-9-8-4-3-6(1-2-6)5(10)11/h1-4H2,(H,10,11) |
InChI Key |
PWERMYNREZWVOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















